molecular formula C21H25N3O3S B4988233 3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide

3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide

Cat. No. B4988233
M. Wt: 399.5 g/mol
InChI Key: RIOMXVVOOWEPGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is also known as BPTES and is a selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer metabolism.

Mechanism of Action

The mechanism of action of 3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide involves the inhibition of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamate is then converted to α-ketoglutarate, which is a key intermediate in the tricarboxylic acid cycle. Inhibition of glutaminase leads to a decrease in α-ketoglutarate levels, which in turn leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This ultimately leads to cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, 3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide has also been studied for its biochemical and physiological effects. Studies have shown that BPTES treatment leads to a decrease in glutamine uptake and a decrease in glutamine-derived metabolites in cancer cells. Additionally, BPTES treatment has been shown to increase the sensitivity of cancer cells to radiation therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide in lab experiments is its selectivity for glutaminase. This allows for specific inhibition of glutaminase without affecting other metabolic pathways. However, one limitation of using BPTES in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer to cells in vitro.

Future Directions

There are several future directions for research on 3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide. One area of research is the development of more soluble analogs of BPTES that can be more easily administered to cells in vitro. Additionally, research is needed to further elucidate the mechanism of action of BPTES and its effects on cancer metabolism. Finally, studies are needed to investigate the potential applications of BPTES in combination with other cancer therapies, such as radiation therapy and chemotherapy.

Synthesis Methods

The synthesis of 3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide involves a multi-step process. The first step involves the synthesis of 4-(propionylamino)benzoic acid, which is then coupled with thionyl chloride to form 4-(propionylamino)benzoyl chloride. The resulting compound is then reacted with 4-aminobenzenethiol to form 4-[4-(propionylamino)phenyl]thioanilide. Finally, 3-butoxybenzoyl chloride is added to the reaction mixture to form 3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide.

Scientific Research Applications

3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential applications in cancer research. Glutaminase is an enzyme that plays a crucial role in cancer metabolism, and its inhibition has been shown to be a promising therapeutic strategy for the treatment of cancer. BPTES is a selective inhibitor of glutaminase and has been shown to inhibit the growth of several cancer cell lines in vitro and in vivo.

properties

IUPAC Name

3-butoxy-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-3-5-13-27-18-8-6-7-15(14-18)20(26)24-21(28)23-17-11-9-16(10-12-17)22-19(25)4-2/h6-12,14H,3-5,13H2,1-2H3,(H,22,25)(H2,23,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOMXVVOOWEPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-butoxy-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide

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